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molecular formula C15H24O2 B1581223 Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol CAS No. 26678-93-3

Formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol

Cat. No. B1581223
M. Wt: 236.35 g/mol
InChI Key: PBRIXADXGMHVMW-UHFFFAOYSA-N
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Patent
US04400492

Procedure details

A mixture of 12.75 g of zinc benzoate and 7.5 g of ammonium hydrogen carbonate was added gradually to 100 g of the resulting p-tert-octylphenol/formaldehyde condensate kept at 170° C. to give a yellow zinc salt of the p-tert-octylphenol/formaldehyde condensate.
Quantity
12.75 g
Type
reactant
Reaction Step One
Name
ammonium hydrogen carbonate
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-])(=[O:8])C1C=CC=CC=1.[Zn+2:10].C([O-])(=O)C1C=CC=CC=1.C(=O)([O-])O.[NH4+].[C:25]([C:33]1[CH:38]=[CH:37][C:36]([OH:39])=[CH:35][CH:34]=1)([CH2:28][C:29]([CH3:32])([CH3:31])[CH3:30])([CH3:27])[CH3:26].C=O>>[Zn:10].[C:25]([C:33]1[CH:34]=[CH:35][C:36]([OH:39])=[CH:37][CH:38]=1)([CH2:28][C:29]([CH3:32])([CH3:31])[CH3:30])([CH3:26])[CH3:27].[CH2:1]=[O:8] |f:0.1.2,3.4,5.6,8.9|

Inputs

Step One
Name
Quantity
12.75 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)[O-].[Zn+2].C(C1=CC=CC=C1)(=O)[O-]
Name
ammonium hydrogen carbonate
Quantity
7.5 g
Type
reactant
Smiles
C(O)([O-])=O.[NH4+]
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O.C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensate kept at 170° C.

Outcomes

Product
Name
Type
product
Smiles
[Zn]
Name
Type
product
Smiles
C(C)(C)(CC(C)(C)C)C1=CC=C(C=C1)O.C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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